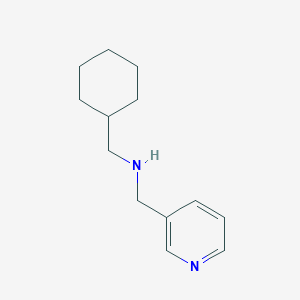
1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the class of compounds known as amines, which are important building blocks for a wide range of chemical reactions. In
作用机制
The mechanism of action of 1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine involves its interaction with the NMDA receptor. Specifically, this compound acts as a competitive antagonist of the receptor, binding to the same site as the neurotransmitter glutamate. By blocking the activity of the receptor, this compound can reduce the influx of calcium ions into the cell, which is a key step in the regulation of synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its activity as an NMDA receptor antagonist. By blocking the activity of this receptor, this compound can reduce the influx of calcium ions into the cell, which can have a range of downstream effects on cellular signaling pathways. In addition, this compound has been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its activity as an NMDA receptor antagonist.
实验室实验的优点和局限性
One of the main advantages of using 1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine in lab experiments is its selectivity for the NMDA receptor. This compound has been shown to have minimal activity at other receptor sites, which makes it a useful tool for studying the specific effects of NMDA receptor modulation. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve the desired level of receptor blockade in some experiments.
未来方向
There are several potential future directions for research on 1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine. One area of interest is in the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another potential direction is in the study of the downstream effects of NMDA receptor blockade, particularly in the context of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, there may be potential applications for this compound in the development of novel anxiolytic and antidepressant therapies.
科学研究应用
1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to act as a selective antagonist of the NMDA receptor, which is a key player in the regulation of synaptic plasticity and learning and memory processes in the brain. By blocking the activity of this receptor, this compound may have potential therapeutic applications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
属性
分子式 |
C13H20N2 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC 名称 |
1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C13H20N2/c1-2-5-12(6-3-1)9-15-11-13-7-4-8-14-10-13/h4,7-8,10,12,15H,1-3,5-6,9,11H2 |
InChI 键 |
MQWKOLAHCPSYRR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CNCC2=CN=CC=C2 |
规范 SMILES |
C1CCC(CC1)CNCC2=CN=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Dimethylamino)methylene]-N1,N1,N3,N3-tetramethyl-1,3-propanediaminium](/img/structure/B271564.png)
![N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271571.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B271572.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-methoxypropyl)amine](/img/structure/B271576.png)



![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)
